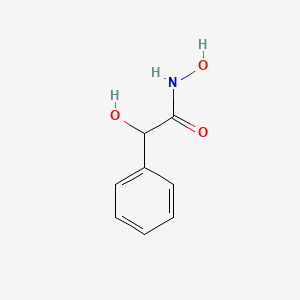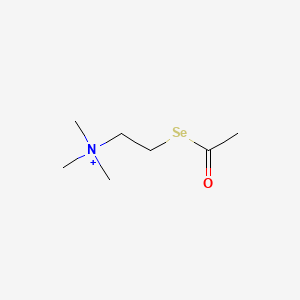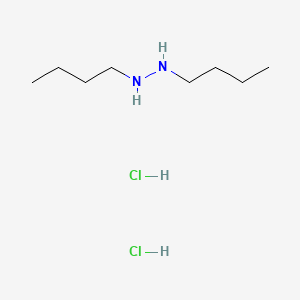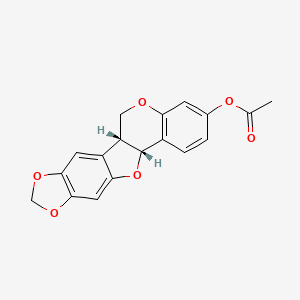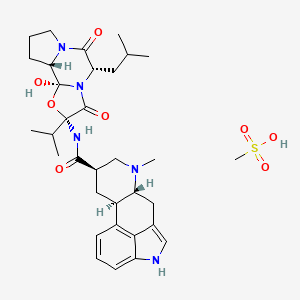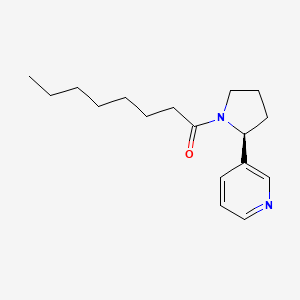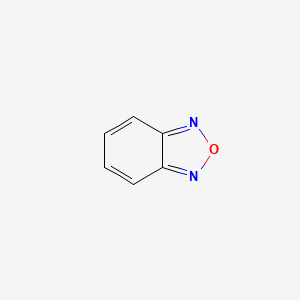
Benzofurazan
Übersicht
Beschreibung
Benzofurazan is a heterocyclic compound composed of a benzene ring and a furazan ring. It is an important class of heterocyclic compounds and has been widely studied due to its unique properties. This compound is found in many natural products, such as in the bark of the Chinese yew tree, and has been used in the synthesis of various pharmaceuticals and pesticides.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents : Benzofuran, a structure related to Benzofurazan, has shown promise in the field of antimicrobial therapy. Compounds like psoralen, 8-methoxypsoralen, and angelicin, which are benzofuran derivatives, have been effective in treating skin diseases like cancer or psoriasis. The unique structural features of benzofuran make it a privileged structure in drug discovery, especially for developing efficient antimicrobial candidates (Hiremathad et al., 2015).
Inhibitors Against Various Diseases : Benzofuran inhibitors have broad biological activity, including unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. They play a vital role as inhibitors against numerous diseases, viruses, fungus, microbes, and enzymes (Dawood, 2019).
Electrochemical Analysis of Nucleotide Sequences : Benzofurazane has been used as a redox label for electrochemical detection of DNA. It helps in the development of labeled oligonucleotide probes and is suitable for bioanalytical applications (Bálintová et al., 2013).
Antifungal Agents : this compound derivatives have shown significant antifungal activity against important phytopathogenic fungi, proving to be effective in plant protection and agriculture (Wang et al., 2014).
RNA Polymerase Inhibitors : In the fight against influenza A virus H1N1, this compound derivatives have been identified as inhibitors of the viral RNA polymerase complex. They disrupt the complex formation between subunits PA and PB1, showing potential as antiviral agents (Pagano et al., 2014).
Natural Bioactivity : Benzofuran compounds, related to this compound, display strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They are potential natural drug lead compounds with applications in various fields (Miao et al., 2019).
HIV-1 Integrase Inhibitors : Benzofuran derivatives, similar to this compound, have been studied for their ability to inhibit HIV-1 integrase, an important target for anti-HIV-1 inhibitors. These compounds have shown promise in inhibiting the catalytic activity of HIV-1 integrase (Korolev et al., 2013).
Wirkmechanismus
Target of Action
Benzofurazan, a class of compounds ubiquitous in nature, has been found to have strong biological activities . The primary target of this compound is Lysozyme, an enzyme in Enterobacteria phage T4 . Lysozyme plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
It is known that this compound derivatives can react with secondary cyclic amines, such as pyrrolidine, piperidine, and morpholine, acting as nucleophile groups in snar reactions . This interaction with its targets can lead to changes in the cellular environment, potentially contributing to its biological activities .
Biochemical Pathways
This compound has been found to participate in toxic redox-cycling, rapidly generating reactive oxygen species (ROS) in the presence of molecular oxygen . Biochemical and enzymatic assays identified superoxide and hydrogen peroxide as products of its redox-cycling activity . This rapid rate of ROS production is sufficient to account for some of the toxicity of this compound .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties and the presence of other substances in the body .
Result of Action
The result of this compound’s action can vary depending on the specific derivative and the biological context. For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . The rapid generation of ROS by this compound can also lead to enhanced lipid peroxidation in cell cultures, indicating a significant accumulation of ROS .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reactivity of this compound derivatives can be affected by the presence of secondary cyclic amines . Additionally, the compound’s biological activities can be influenced by the specific biological environment, including the presence of other substances in the body .
Biochemische Analyse
Biochemical Properties
Benzofurazan plays a crucial role in biochemical reactions, particularly in the detection of biologically important molecules such as biogenic amines, amino acids, carboxylic acids, thiols, and drugs. It interacts with various enzymes, proteins, and other biomolecules through fluorescence labeling. For instance, this compound derivatives have been used to label cysteine, homocysteine, and cysteinylglycine in human plasma, as well as glutathione in human blood cells . These interactions are primarily based on the formation of covalent bonds between the this compound moiety and the target biomolecule, resulting in a fluorescent product that can be easily detected and quantified.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In live cells, this compound derivatives can be used to image and quantify non-protein thiols, which play important roles in enzyme activity, signal transduction, cell division, and protection against reactive oxygen and nitrogen species . By labeling these thiols, this compound can provide valuable insights into cellular redox states and the regulation of cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules, leading to the formation of fluorescent adducts. This process is highly specific and depends on the presence of nucleophilic groups, such as thiols, in the target molecule. This compound derivatives can also act as enzyme inhibitors or activators, depending on the nature of the interaction with the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term interactions with cellular components. This compound derivatives are generally stable under standard laboratory conditions, but their fluorescence properties can be affected by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that this compound-labeled biomolecules can provide consistent and reliable data over extended periods, making them suitable for various analytical applications.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound derivatives are generally well-tolerated and can be used to label and detect target biomolecules without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including oxidative stress and disruption of cellular functions . It is important to carefully optimize the dosage to achieve the desired labeling and detection outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to thiol metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of thiols, such as glutathione . By labeling these thiols, this compound can provide valuable insights into the regulation of metabolic flux and the levels of key metabolites in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound derivatives, affecting their fluorescence properties and detection sensitivity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical assays.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound derivatives to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum
Eigenschaften
IUPAC Name |
2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-4-6-5(3-1)7-9-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBOSXFRPFZLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181742 | |
| Record name | Benzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
273-09-6 | |
| Record name | 2,1,3-Benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofurazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzoxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



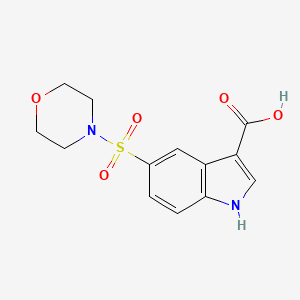
![4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1196172.png)

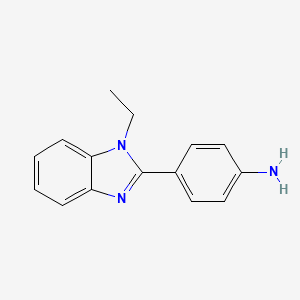
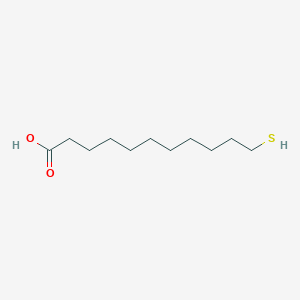
![4-[(Bicyclo[4.1.0]heptane-7-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B1196177.png)
